![molecular formula C20H23N3O2 B2880936 4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoicacid2-propylhydrazide CAS No. 2044701-99-5](/img/structure/B2880936.png)
4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoicacid2-propylhydrazide
説明
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as boiling point, density, and pKa. For this compound, the predicted boiling point is 574.3±50.0 °C, the predicted density is 1.244±0.06 g/cm3 (at 20 °C and 760 Torr), and the predicted pKa is 4.21±0.10 .科学的研究の応用
Enhancing Antitumor Immunity
HDAC3 inhibitors can enhance antitumor immunity. Specifically, HDAC3 inhibition promotes antitumor immunity by enhancing CXCL10-mediated chemotaxis and recruiting immune cells . This mechanism may be helpful in guiding HDAC3 inhibitor–based treatment .
Neuroprotection in Spinal Cord Injury
HDAC3 inhibitors have been found to ameliorate spinal cord injury by shifting microglia/macrophage responses towards inflammatory suppression, resulting in neuroprotective phenotypes and improved functional recovery .
Memory Updating
HDAC3 inhibitors have been shown to alter memory updating. For instance, blocking HDAC3 immediately after updating with the pharmacological inhibitor RGFP966 ameliorated age-related impairments in memory updating .
Epigenetic Regulation
HDAC3 inhibitors play a crucial role in the formation of corepressor complexes involved in chromatin remodeling and gene expression . They are part of the machinery of the epigenetic apparatus and play a crucial role in the control of biological processes .
Development of Innovative Strategies
HDAC3 inhibitors are at the forefront of the development of innovative strategies in the development and applications of compounds that demonstrate inhibitory or degradation activity against HDACs . These include PROteolysis-TArgeting Chimeras (PROTACs), tumor-targeted HDACis (e.g., folate conjugates and nanoparticles), and imaging probes .
作用機序
Target of Action
The primary target of the HDAC3 inhibitor, also known as 4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoic acid 2-propylhydrazide, is Histone Deacetylase 3 (HDAC3) . HDAC3 is a member of the histone deacetylase family, which plays a crucial role in the regulation of gene expression . It serves as a critical molecular regulator in the pathobiology of various malignancies and has garnered attention as a viable target for therapeutic intervention .
Mode of Action
The HDAC3 inhibitor interacts with its target by inhibiting the deacetylase activity of HDAC3 . This inhibition leads to an increase in the acetylation of histones, thereby altering the structure of the chromatin and influencing gene expression . The strategic inhibition of HDAC3 activity is promising for curtailing the proliferation and differentiation of neoplastic cells, instigating tumor cell apoptosis, and attenuating tumor-associated angiogenesis .
Biochemical Pathways
The inhibition of HDAC3 affects several biochemical pathways. For instance, it has been shown to regulate the interferon signaling pathway , the cGAS-STING pathway , and the ZBP1/phosphorylated Interferon Regulatory Factor 3 (p-IRF3) pathway . These pathways are involved in various cellular processes, including inflammation, immune response, and cell death .
Pharmacokinetics
It is known that the effectiveness of hdac inhibitors can be influenced by their pharmacokinetic properties
Result of Action
The inhibition of HDAC3 results in various molecular and cellular effects. It has been shown to ameliorate pathological injury after ischemic stroke by downregulating the ZBP1/p-IRF3 pathway . It also contributes to the regulation of the CD8 T cell cytotoxicity program . Furthermore, HDAC3 inhibition can lead to better outcomes in ischemic stroke models, including the decrease of infarction volumes, the amelioration of post-stroke anxiety-like behavior, and the relief of inflammatory responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the HDAC3 inhibitor. For example, in response to specific environmental cues, such as exposure to cold, the action of HDAC3 can be altered . .
Safety and Hazards
特性
IUPAC Name |
(E)-3-phenyl-N-[[4-(propylaminocarbamoyl)phenyl]methyl]prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-2-14-22-23-20(25)18-11-8-17(9-12-18)15-21-19(24)13-10-16-6-4-3-5-7-16/h3-13,22H,2,14-15H2,1H3,(H,21,24)(H,23,25)/b13-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZUZIALEUTHIU-JLHYYAGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
HDAC3 Inhibitor |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。